molecular formula C14H12O B101938 Stilbene oxide CAS No. 17619-97-5

Stilbene oxide

Cat. No.: B101938
CAS No.: 17619-97-5
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-UHFFFAOYSA-N
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Description

Stilbene oxide (C₁₄H₁₂O), an epoxide derivative of stilbene, exists in cis- and trans-isomeric forms. It is synthesized via oxidation of stilbene using peracids or via Ti(III)-mediated methodologies, achieving high yields . Structurally, it features an oxygen bridge between two phenyl rings, making it distinct from other stilbene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stilbene oxide can be synthesized through the epoxidation of stilbene. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields trans-stilbene oxide as the major product .

Industrial Production Methods: In industrial settings, this compound is often produced using more scalable methods. One such method involves the use of molecular oxygen and a catalyst, such as cobalt oxide supported on reduced graphene oxide. This method allows for the epoxidation of stilbene under moderate conditions and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: Stilbene oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form phenanthrene derivatives through a photocyclization reaction.

    Reduction: The epoxide ring in this compound can be reduced to form dihydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Iodine, TEMPO, UV light.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Phenanthrene derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted stilbene derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds
Stilbene oxide serves as a crucial starting material for synthesizing various organic compounds. It can be transformed into phenanthrene derivatives through oxidation and substituted stilbene derivatives via substitution reactions. Additionally, it is used to produce dihydroxy derivatives through reduction processes.

Chiral Stationary Phases in Chromatography
Trans-stilbene oxide is employed in creating chiral stationary phases for high-performance liquid chromatography (HPLC). Its application enhances the enantioseparation efficiency of pharmaceutical compounds, demonstrating significant advancements in analytical methodologies .

Application Description
Synthesis Starting material for various organic compounds including pharmaceuticals and agrochemicals.
Chiral Stationary Phases Used in HPLC for enantioseparation, improving analysis efficiency .

Biological Applications

Enzyme Studies
Research indicates that this compound derivatives exhibit significant biological activity, particularly in enzyme induction and inhibition studies. For instance, certain stilbene derivatives have been shown to activate microsomal epoxide hydrolase activity, which is crucial for drug metabolism .

Anticancer Properties
this compound derivatives are being investigated for their potential anticancer properties. Studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis, making them candidates for further pharmaceutical development .

Biological Activity Details
Enzyme Activation Activates microsomal epoxide hydrolase, enhancing drug metabolism .
Anticancer Activity Inhibits cancer cell proliferation; potential for therapeutic applications .

Industrial Applications

Development of Catalysts
this compound plays a role in the development of catalysts for alkene epoxidation reactions. Recent research has focused on carbon nitride-supported iron cluster catalysts that utilize this compound to promote sustainable chemical synthesis processes .

Environmental Remediation
In environmental chemistry, this compound has been utilized in laboratory studies to assess its degradation under various redox conditions. These studies aim to improve the remediation of contaminants like trichloroethylene (TCE) using encapsulated systems that include this compound .

Industrial Use Description
Catalyst Development Used in sustainable chemical synthesis through alkene epoxidation reactions .
Environmental Remediation Investigated for its role in the degradation of contaminants like TCE under controlled conditions .

Case Study 1: Anticancer Properties

A study evaluated the effectiveness of this compound derivatives against various cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability and induced apoptosis at low concentrations, suggesting their potential as anticancer agents.

Case Study 2: Chiral Separation

Research conducted on the use of trans-stilbene oxide in HPLC demonstrated improved resolution and separation efficiency of chiral compounds compared to traditional methods. The study concluded that utilizing this compound as a chiral selector could revolutionize pharmaceutical analysis.

Mechanism of Action

Stilbene oxide can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its epoxide ring, which allows it to undergo a variety of chemical reactions that are not possible with other stilbene derivatives. This makes it a versatile compound in synthetic chemistry and industrial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Stilbene Derivatives

Structural Features

Compound Core Structure Functional Groups Key Characteristics
Stilbene oxide Two phenyl rings + epoxide Epoxide bridge Planar, rigid structure; chiral centers (cis/trans)
Resveratrol Two phenyl rings + diol Hydroxyl groups Antioxidant; modulates Nrf2/Keap1 signaling
Piceatannol Resveratrol + hydroxyl Three hydroxyl groups Stronger XO inhibitor; binds FAD site
trans-Stilbene Two phenyl rings + double bond Ethylene linkage Fluorescent dye precursor; poor bioactivity
Pinosylvin Two phenyl rings + hydroxyl Methoxy/hydroxyl groups Antifungal; pine heartwood constituent

Antioxidant and Enzyme Modulation

  • This compound: Induces epoxide hydrolase, DT-diaphorase, and CYP-450 enzymes, but shows weak antioxidant activity compared to RES or piceatannol .
  • Resveratrol/Piceatannol: Inhibit xanthine oxidase (XO)-catalyzed superoxide anion (O₂⁻) generation via FAD site binding. Piceatannol (IC₅₀: 16.7 μM for O₂⁻ suppression) is 10× more potent than RES .
  • THSG (Tetrahydroxystilbene glucoside) : Metabolizes into RES-like derivatives in vivo, enhancing efficacy without toxicity .

Anti-Inflammatory Effects

  • cis-Stilbene Oxide: Inhibits nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀: 196.1 μM), weaker than neoastilbene (IC₅₀: 16.7 μM) .
  • Prenylated Stilbenes : Exhibit moderate cytotoxicity against leukemia cells (e.g., gnetol in Gnetum gnemon) .

Metabolic Pathways

  • This compound : Reduced to stilbene by intestinal bacteria (e.g., Clostridium sporogenes) under anaerobic conditions, a pathway absent in hepatic metabolism .
  • Resveratrol : Undergoes glucuronidation and sulfation, limiting bioavailability .

Stability and Industrial Relevance

  • This compound : Stable under acidic conditions but prone to microbial reduction. Used in organic synthesis and enzyme induction studies .
  • Stilbene Glucosides (e.g., Astringin) : Found in spruce bark, stable in subcritical water extracts; used in antioxidants for meat preservation .

Biological Activity

Stilbene oxide, a compound derived from stilbene through epoxidation, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, and metabolic effects. Additionally, it highlights relevant case studies and research findings that elucidate the mechanisms underlying these activities.

Chemical Structure and Properties

This compound exists primarily in two forms: (E)-stilbene oxide and (Z)-stilbene oxide . The epoxide structure contributes to its reactivity and biological activity. The compound is known for its stability under various conditions, which makes it a candidate for therapeutic applications.

Anticancer Activity

This compound has demonstrated significant anticancer properties across multiple studies:

  • Cell Line Studies : Research indicates that this compound inhibits the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. For instance, a study found that trans-stilbene oxide (TSO) exhibited cytotoxic effects in CHO-K1 and HepG2 cell lines with significant reductions in cell viability at concentrations as low as 15.6 μM .
  • Mechanisms of Action : TSO induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties:

  • Inhibition of Inflammatory Pathways : Studies have indicated that this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Case Study : A recent investigation demonstrated that this compound reduced inflammation in an animal model of colitis by modulating immune cell activity and decreasing inflammatory marker levels .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest:

  • Free Radical Scavenging : this compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and aging-related diseases .
  • Mechanistic Insights : The compound activates the Nrf2 pathway, which enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in liver cells .

Metabolic Effects

This compound also influences metabolic pathways:

  • Impact on Drug Metabolism : Research indicates that TSO induces the expression of cytochrome P450 enzymes (CYPs), particularly CYP2B6 and CYP2B10, via activation of the constitutive androstane receptor (CAR). This induction suggests a role for this compound in drug metabolism and detoxification processes .
  • Anticoagulant Properties : Preliminary studies suggest that this compound may possess anticoagulant activity by inhibiting thrombin and factor Xa, indicating potential therapeutic applications in managing coagulation disorders .

Summary of Biological Activities

Activity Type Mechanism/Effect References
AnticancerInduces apoptosis; inhibits cell growth
Anti-inflammatoryInhibits NF-κB activation; reduces cytokine levels
AntioxidantScavenges free radicals; activates Nrf2 pathway
MetabolicInduces CYP enzymes; potential anticoagulant effects

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing stilbene oxide, and how do reaction conditions influence stereoselectivity?

  • This compound is commonly synthesized via epoxidation of stilbene. Catalytic methods using cobalt-based metal–organic frameworks (MOFs) under aerobic conditions (e.g., O₂ at 50 mL/min in DMF) yield trans-stilbene oxide with high selectivity . For cis-stilbene oxide, photochemical isomerization or specific catalytic systems (e.g., cytochrome P-450 models) are employed . Reaction parameters such as solvent polarity, oxygen flow rate, and catalyst recyclability must be optimized to minimize side reactions like isomerization .

Q. How can researchers characterize this compound and its derivatives using spectroscopic and chromatographic techniques?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming epoxide ring formation and stereochemistry (e.g., cis vs. trans isomers) .
  • HPLC-MS : Used to detect modifications in proteins or peptides incubated with this compound. For example, a mass shift of +196.09 [M+H]+^+ indicates lysine modification .
  • Chiral chromatography : Essential for resolving enantiomers of trans-stilbene oxide, as demonstrated via retention factor (kk) analysis using specialized columns .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • This compound must be stored in airtight containers away from oxidizers and light. Personal protective equipment (PPE), including nitrile gloves (EN 374 standard), safety goggles, and lab coats, is mandatory. Engineering controls (e.g., fume hoods) and post-exposure measures (e.g., safety showers) are required due to its potential reactivity and toxicity .

Advanced Research Questions

Q. How does this compound serve as a mechanistic probe in enzyme-catalyzed reactions?

  • This compound is a substrate for glutathione S-transferases (GSTs), enabling studies on enzyme kinetics and genetic polymorphisms. For example, human GST isoforms exhibit varying activities toward trans-stilbene oxide due to gene deletions or mutations, which can be quantified via HPLC-based assays .
  • In cytochrome P-450 models, cis-stilbene oxide is used to investigate oxygen-transfer mechanisms and intermediate radical formation .

Q. What experimental strategies resolve contradictions in the catalytic activity of MOFs for stilbene epoxidation?

  • Conflicting reports on MOF stability can be addressed via post-reaction characterization (e.g., SEM/XRD to confirm structural integrity) and kinetic studies. For instance, Co-MOFs exhibit deactivation over cycles due to pore blockage but retain crystallinity, suggesting surface fouling rather than structural collapse .
  • Isotopic labeling (e.g., 18^{18}O₂) can clarify oxygen sources in epoxidation pathways, distinguishing between lattice oxygen vs. gaseous oxygen contributions .

Q. How can this compound be utilized to study protein modification in vitro, and what analytical challenges arise?

  • This compound reacts with lysine residues in proteins (e.g., StlE), forming adducts detectable via HPLC-MS (e.g., m/z 1092.94 [M+H]+^+). Challenges include:

  • False positives : Non-specific modifications (e.g., m/z 1081.93 [M+H]+^+) require extraction ion chromatograms (EIC) for validation .
  • Steric hindrance : Larger proteins may limit epoxide accessibility, necessitating denaturation or site-directed mutagenesis to expose reactive residues .

Q. What role does this compound play in photoredox catalysis, and how can competing pathways be controlled?

  • In photo-mediated hydroamination, this compound forms via oxygen transfer from N-oxide photocatalysts. Competing pathways (e.g., isomerization to phenanthrene under UV light) are mitigated by:

  • Oxygen exclusion : Using deoxygenated solvents to prevent dehydrogenation .
  • Quenching studies : Stern-Volmer experiments (e.g., KsvK_{sv} = 40.0 M1^{-1} for (E)-stilbene) identify dominant quenching mechanisms (e.g., energy vs. electron transfer) .

Q. Methodological Considerations

Q. How should researchers design experiments to investigate the environmental fate of this compound?

  • Degradation studies : Use LC-MS/MS to track oxidation byproducts (e.g., phenanthrene derivatives) under UV irradiation .
  • Toxicity assays : Combine in vitro models (e.g., apoptosis assays via flow cytometry) with in silico predictions (e.g., QSAR models) to assess ecotoxicological risks .

Q. What statistical approaches are recommended for analyzing enantiomeric excess (ee) in this compound derivatives?

  • Chiral stationary phases : Use columns with cellulose-based phases for high-resolution separation.
  • Calibration curves : Constructed with racemic and enantiopure standards to quantify ee via peak area ratios .

Contradictions and Open Questions

  • Enzyme specificity : Discrepancies in GST isoform activity toward this compound may stem from uncharacterized genetic variants or post-translational modifications .
  • Photochemical pathways : Conflicting reports on cis-to-trans isomerization efficiency highlight the need for standardized light sources and dosimetry in photoredox studies .

Properties

IUPAC Name

2,3-diphenyloxirane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ARCJQKUWGAZPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID20937561
Record name 2,3-Diphenyloxirane
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Molecular Weight

196.24 g/mol
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Physical Description

White crystals; [Aldrich MSDS]
Record name trans-Stilbene oxide
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CAS No.

17619-97-5, 1689-71-0, 1439-07-2
Record name Stilbene oxide
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Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of a sulphide of formula (D) wherein Ra is CH2OCH3 and Rb is H (1 equivalent, 80 mg, 0.33 mmol), rhodium (II) acetate dimer (1 mol %, 1.5 mg, 0.003 mmol), benzyltriethylammonium chloride (20 mol %, 15 mg, 0.066 mmol) and benzaldehyde (35 mg, 0.33 mmol) in anhydrous acetonitrile (1 cm3) was added the tosyl hydrazone salt (1.5 equivalents, 147 mg, 0.495 mmol). The heterogeneous mixture was stirred rapidly at room temperature to facilitate even dispersion of the solid, then held at 30° C. (bath temperature) for 32 hours. The mixture was then cooled and ethyl acetate/water (0.5 cm3+0.5 cm3) added. The organic phase was removed and the aqueous phase extracted with ethyl acetate (2×0.5 cm3). The combined organic extracts were then dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified on silica, eluting with 0-25% DCM/petrol, to give stilbene oxide as a white solid (38 mg, 59%) and as a >98:2 mixture (trans:cis) of diastereoisomers; enantiomeric excess 93% (R, R major) as determined by chiral HPLC (see conditions below). The NMR data for this compound is reported above.
[Compound]
Name
sulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( D )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tosyl hydrazone
Quantity
147 mg
Type
reactant
Reaction Step Four
Name
ethyl acetate water
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
15 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Quantity
1.5 mg
Type
catalyst
Reaction Step Eight
Yield
59%

Synthesis routes and methods II

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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